molecular formula C12H16OS B13651707 3-((2-Methylbenzyl)thio)butan-2-one

3-((2-Methylbenzyl)thio)butan-2-one

Cat. No.: B13651707
M. Wt: 208.32 g/mol
InChI Key: PMABCCJBIMGLNA-UHFFFAOYSA-N
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Description

3-((2-Methylbenzyl)thio)butan-2-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of a thioether group attached to a butanone backbone, with a 2-methylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methylbenzyl)thio)butan-2-one typically involves the reaction of 2-methylbenzyl chloride with butan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the thioether linkage is formed. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-((2-Methylbenzyl)thio)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitrated or halogenated derivatives of the benzyl group.

Scientific Research Applications

3-((2-Methylbenzyl)thio)butan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-Methylbenzyl)thio)butan-2-one involves its interaction with specific molecular targets. The thioether group can participate in redox reactions, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-((2-Methylphenyl)thio)propan-2-one: Similar structure but with a propanone backbone.

    3-((2-Methylbenzyl)thio)pentan-2-one: Similar structure but with a pentanone backbone.

Uniqueness

3-((2-Methylbenzyl)thio)butan-2-one is unique due to its specific combination of a thioether group and a butanone backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]butan-2-one

InChI

InChI=1S/C12H16OS/c1-9-6-4-5-7-12(9)8-14-11(3)10(2)13/h4-7,11H,8H2,1-3H3

InChI Key

PMABCCJBIMGLNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC(C)C(=O)C

Origin of Product

United States

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